Chemical Identity and Nomenclature
4-Dehydroxy-5-hydroxy Ritonavir (Chemical Abstracts Service [CAS] Registry Number: 202816-62-4) possesses the molecular formula C37H48N6O5S2 and a molecular weight of 720.94 g/mol. The compound is systematically named as thiazol-5-ylmethyl((2S,4S,5S)-4-hydroxy-5-((S)-2-(3-((2-isopropylthiazol-4-yl)methyl)-3-methylureido)-3-methylbutanamido)-1,6-diphenylhexan-2-yl) carbamate according to International Union of Pure and Applied Chemistry (IUPAC) conventions. It appears as an off-white to pale yellow solid with solubility in methanol and dimethyl sulfoxide (DMSO), and requires storage at controlled temperatures (2-8°C) to maintain stability [2] [3] [7].
Table 1: Comprehensive Chemical Identifiers for 4-Dehydroxy-5-hydroxy Ritonavir
Identifier Type | Designation |
---|
Systematic Name | thiazol-5-ylmethyl((2S,4S,5S)-4-hydroxy-5-((S)-2-(3-((2-isopropylthiazol-4-yl)methyl)-3-methylureido)-3-methylbutanamido)-1,6-diphenylhexan-2-yl) carbamate |
CAS Registry Number | 202816-62-4 |
Molecular Formula | C37H48N6O5S2 |
Exact Mass | 720.3128 Da |
SMILES Notation | CC(C)C@HC(=O)NC@@HC@@HCC@HNC(=O)OCc4cncs4 |
Common Synonyms | Ritonavir EP Impurity N; 4-Dehydroxy-5-hydroxy Ritonavir; TRC-D230645 |
Structural Relationship to Ritonavir and Other Derivatives
The compound exhibits a distinct stereochemical configuration with (2S,4S,5S) chirality, mirroring ritonavir's core backbone while featuring critical functional group modifications. Specifically, it demonstrates hydroxyl group migration compared to both ritonavir (CAS 155213-67-5) and its primary metabolite hydroxy ritonavir (CAS 176655-56-4). The structural transformation involves dehydroxylation at the C4 position and hydroxylation at the C5 position, distinguishing it from the metabolite hydroxy ritonavir which retains the C4-hydroxyl while adding a hydroxyl group at the isopropyl-thiazolyl moiety. This positional isomerism significantly alters the molecule's polarity without disrupting the core scaffold that maintains affinity for HIV protease enzymes [3] [4] [5].
Pharmaceutical derivatives of ritonavir primarily emerge through:
- Metabolic transformations (e.g., hepatic cytochrome P450-mediated oxidation producing hydroxy ritonavir)
- Synthetic byproducts during manufacturing (e.g., incomplete esterification or hydroxyl group migration)
- Degradation products formed under stress conditions (e.g., acid/base hydrolysis inducing structural rearrangements) [5] [7]
Role as a Pharmaceutical Impurity in Antiretroviral Formulations
As Ritonavir EP Impurity N, this compound is formally recognized in the European Pharmacopoeia as a specified impurity requiring strict control in active pharmaceutical ingredients (APIs). Regulatory guidelines mandate identification and quantification thresholds (typically >0.10%) for impurities due to their potential impact on drug efficacy and safety profiles. Analytical detection employs reversed-phase high-performance liquid chromatography (HPLC) with ultraviolet detection, where it demonstrates distinct retention behavior relative to ritonavir and other structurally related impurities [2] [3].
Table 2: Analytical and Regulatory Profile of 4-Dehydroxy-5-hydroxy Ritonavir
Characteristic | Specification |
---|
Pharmacopeial Status | European Pharmacopoeia (EP) Recognized Impurity (Impurity N) |
Purity Requirements | >95% (HPLC) for reference standards |
Typical Concentration Limit | Not more than 0.15% in ritonavir APIs |
Detection Methodology | Reversed-phase HPLC with UV detection (Symmetry C18 columns) |
Primary Use | Analytical reference standard for impurity quantification |
Pharmaceutical manufacturers employ specialized purification strategies including preparative HPLC and crystallization to minimize this impurity during API synthesis. Its presence serves as a critical quality indicator, reflecting deviations in reaction conditions (e.g., temperature, pH) or raw material impurities during the complex multi-step synthesis of ritonavir. The availability of certified reference materials (e.g., TRC-D230645) enables precise monitoring and control throughout drug production, aligning with International Council for Harmonisation (ICH) Q3A guidelines for impurity management [2] [3] [6].